molecular formula C5H5NO6S2 B078297 Pyridine-3,5-disulfonic Acid CAS No. 13069-04-0

Pyridine-3,5-disulfonic Acid

Cat. No. B078297
CAS RN: 13069-04-0
M. Wt: 239.2 g/mol
InChI Key: QRYROSZXZPINDI-UHFFFAOYSA-N
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Description

Pyridine-3,5-disulfonic Acid is a chemical compound with a complex structure and various properties. It is involved in several chemical reactions and has specific physical and chemical characteristics.

Synthesis Analysis

The synthesis of compounds related to Pyridine-3,5-disulfonic Acid often involves the use of sulfonic acid-functionalized materials. For example, sulfonic acid functionalized pyridinium chloride has been synthesized and used as a catalyst in various chemical reactions, indicating the potential methods for synthesizing related compounds (Moosavi‐Zare et al., 2013).

Molecular Structure Analysis

The molecular structure of Pyridine-3,5-disulfonic Acid and its analogs can be characterized using various techniques. For instance, magnetic graphene oxide anchored with sulfonic acid nanoparticles, a related compound, was characterized using X-ray diffraction, scanning electron microscopy, and other techniques, demonstrating the methods for analyzing the molecular structure of such compounds (Zhang et al., 2016).

Chemical Reactions and Properties

Pyridine-3,5-disulfonic Acid is involved in various chemical reactions. Sulfonic acid-functionalized pyridinium chloride, for example, has been used to catalyze the synthesis of diverse organic compounds, indicating the reactivity of sulfonic acid-functionalized materials (Khazaei et al., 2013).

Physical Properties Analysis

The physical properties of Pyridine-3,5-disulfonic Acid and related compounds can be quite diverse. For example, the study of graphene oxide anchored with sulfonic acid nanoparticles highlighted their magnetic properties, suggesting varied physical properties for sulfonic acid-functionalized materials (Zhang et al., 2016).

Safety And Hazards

Pyridine, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Metal–organic frameworks (MOFs) based on pyridine 3,5-dicarboxylate ligand in combination with copper and cobalt have been electrochemically analyzed . The promising initial characterization of Cu-PYDC-MOF led to the fabrication of a battery supercapacitor hybrid device . This study represents the initial systematic investigation on the use of a combination of polytopic nitrogen and oxygen-donor ligands and amino- or pyridine-alcohol templates for the synthesis of new MOFs .

properties

IUPAC Name

pyridine-3,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO6S2/c7-13(8,9)4-1-5(3-6-2-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYROSZXZPINDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376552
Record name Pyridine-3,5-disulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-3,5-disulfonic Acid

CAS RN

13069-04-0
Record name Pyridine-3,5-disulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC LoCicero - 1948 - search.proquest.com
2ilerinates 22 i Laties 9. Et idine and Their Page 1 The Pennsylvania State College The Graduate school Department of Agricultural and Biological. Chemistry The Štes is 9. Sertain …
Number of citations: 0 search.proquest.com

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